Cas no 90792-80-6 (p-Cresol, α,α-dibromo-3-nitro-, acetate (7CI))

p-Cresol, α,α-dibromo-3-nitro-, acetate (7CI) 化学的及び物理的性質
名前と識別子
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- p-Cresol, α,α-dibromo-3-nitro-, acetate (7CI)
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- インチ: 1S/C9H7Br2NO4/c1-5(13)16-6-2-3-7(9(10)11)8(4-6)12(14)15/h2-4,9H,1H3
- InChIKey: HKJUIHJYSFJKNC-UHFFFAOYSA-N
- ほほえんだ: C1(OC(=O)C)=CC=C(C(Br)Br)C([N+]([O-])=O)=C1
じっけんとくせい
- 密度みつど: 1.935±0.06 g/cm3(Predicted)
- ふってん: 413.1±45.0 °C(Predicted)
p-Cresol, α,α-dibromo-3-nitro-, acetate (7CI) 関連文献
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
p-Cresol, α,α-dibromo-3-nitro-, acetate (7CI)に関する追加情報
Introduction to p-Cresol, α,α-dibromo-3-nitro-, acetate (7CI) and Its Significance in Modern Chemical Research
p-Cresol, α,α-dibromo-3-nitro-, acetate (7CI), with the CAS number 90792-80-6, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in the development of novel therapeutic agents and the exploration of biochemical pathways.
The molecular structure of p-Cresol, α,α-dibromo-3-nitro-, acetate (7CI) consists of a cresol core substituted with bromine and nitro groups, further modified by an acetic acid ester. This intricate arrangement not only contributes to its distinct chemical reactivity but also enhances its utility in synthetic chemistry and drug design. The presence of multiple reactive sites makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.
In recent years, there has been a growing interest in exploring the pharmacological potential of brominated and nitro-substituted aromatic compounds. These modifications are known to influence the electronic properties and metabolic stability of the parent molecule, making them attractive for developing new drugs. The study of p-Cresol, α,α-dibromo-3-nitro-, acetate (7CI) has provided valuable insights into how these structural features can be leveraged to enhance drug efficacy and selectivity.
One of the most compelling aspects of this compound is its role as a precursor in the synthesis of bioactive molecules. Researchers have utilized p-Cresol, α,α-dibromo-3-nitro-, acetate (7CI) to develop novel antimicrobial agents and anti-inflammatory compounds. The bromo and nitro groups serve as handles for further functionalization, allowing chemists to tailor the properties of the final product to specific therapeutic needs. This flexibility has made it a cornerstone in the development of next-generation pharmaceuticals.
The chemical reactivity of p-Cresol, α,α-dibromo-3-nitro-, acetate (7CI) also makes it a valuable tool in mechanistic studies. By understanding how this compound interacts with various biological targets, scientists can gain insights into fundamental biochemical processes. These studies have not only advanced our knowledge of drug metabolism but also provided new avenues for therapeutic intervention. For instance, recent research has highlighted its potential in modulating enzyme activity and receptor binding affinity.
Advances in computational chemistry have further enhanced the utility of p-Cresol, α,α-dibromo-3-nitro-, acetate (7CI). Molecular modeling techniques have allowed researchers to predict how this compound will behave in different biological environments. This predictive power has been instrumental in designing experiments that maximize yield and minimize unwanted side reactions. As computational methods continue to improve, the role of this compound in drug discovery is likely to expand even further.
The synthesis of p-Cresol, α,α-dibromo-3-nitro-, acetate (7CI) is another area where significant progress has been made. Modern synthetic strategies have enabled the efficient production of this compound on both laboratory and industrial scales. These advancements have not only reduced costs but also improved purity levels, ensuring that researchers have access to high-quality materials for their studies. The ability to produce this compound reliably has been crucial for its widespread adoption in pharmaceutical research.
In conclusion, p-Cresol, α,α-dibromo-3-nitro-, acetate (7CI), identified by its CAS number 90792-80-6, represents a fascinating compound with diverse applications in chemical biology and pharmaceutical development. Its unique structural features and reactivity make it an indispensable tool for researchers exploring new therapeutic agents. As our understanding of its properties continues to grow, so too will its impact on advancing medical science.
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